5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry ADME Drug Design

Para-CF3 oxadiazole analogs often exhibit excessive LogP (~2.5), causing non-specific binding. 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 5711-64-8) resolves this via meta-CF3 substitution (XLogP3-AA 1.9, zero Rule of Five violations). • Optimized LogP 1.9 vs. ~2.5 (para) - improved oral bioavailability potential • Est. solubility 2119 mg/L, BP 330.8°C - suitable for medchem hit-to-lead and agrochemical formulation • 2-NH2 handle enables acylation, sulfonylation, or diazotization for late-stage diversification Qualified supply with full QA documentation and global shipping.

Molecular Formula C9H6F3N3O
Molecular Weight 229.16 g/mol
CAS No. 5711-64-8
Cat. No. B1614705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
CAS5711-64-8
Molecular FormulaC9H6F3N3O
Molecular Weight229.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)N
InChIInChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
InChIKeySFKXKVUEXCFQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine: Structural and Physicochemical Baseline


5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 5711-64-8) is a heterocyclic building block of the 1,3,4-oxadiazole class. It features a 2-amino substituent and a 5‑aryl group bearing a meta‑trifluoromethyl (‑CF₃) moiety. This specific substitution pattern differentiates it from closely related para‑CF₃ analogs and other 5‑aryl‑1,3,4‑oxadiazol‑2‑amines, influencing both its physicochemical properties and its potential utility in medicinal chemistry and agrochemical research [1].

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine: Why Generic 1,3,4-Oxadiazol-2-amines Cannot Substitute


Within the 5-aryl-1,3,4-oxadiazol-2-amine scaffold, the position and electronic nature of the aryl substituent critically determine lipophilicity, metabolic stability, and target engagement [1]. The meta‑trifluoromethyl group in this compound imparts a distinct steric and electronic profile compared to para‑substituted or halogen‑only analogs. For example, meta‑CF₃ substitution lowers the calculated LogP relative to the para isomer (XLogP3‑AA 1.9 vs. ~2.5 for the para analog), which can significantly alter membrane permeability and off‑target binding [2]. Generic substitution with a para‑CF₃ or a less lipophilic halogen (e.g., 4‑F or 3‑Cl) would yield a compound with different physicochemical and potentially different biological behavior, making direct interchange scientifically unsound. The quantitative evidence below substantiates why this specific meta‑CF₃ variant is not a drop‑in replacement.

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine: Quantitative Differentiation Evidence


Lipophilicity: Meta-CF3 vs. Para-CF3

The meta‑positioned trifluoromethyl group reduces the calculated partition coefficient (LogP) by approximately 0.6 log units compared to the para‑substituted isomer. This difference is critical for optimizing permeability and reducing non‑specific binding [1].

Medicinal Chemistry ADME Drug Design

Boiling Point: Meta-CF3 vs. Para-CF3

The meta‑CF₃ isomer exhibits a higher predicted boiling point than its para‑substituted counterpart. This difference can be exploited during purification or formulation steps where thermal stability is a concern .

Synthetic Chemistry Process Development Material Science

Hydrogen Bond Donor/Acceptor Profile

The 2‑amino‑1,3,4‑oxadiazole core provides two hydrogen bond donors (the primary amine) and four hydrogen bond acceptors (the oxadiazole nitrogens and oxygen). This balanced donor/acceptor ratio is essential for forming stable, bidentate interactions with biological targets (e.g., kinase hinge regions) and is distinct from mono‑substituted or N‑alkylated analogs .

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Lipinski's Rule of Five Compliance

The compound adheres to Lipinski's Rule of Five with zero violations (MW = 229.16; H‑bond donors = 2; acceptors = 4; LogP = 1.9) . This is in contrast to many larger or more lipophilic 1,3,4‑oxadiazole derivatives that exceed one or more thresholds. Compliance with these guidelines is a practical filter used by medicinal chemists to prioritize compounds with favorable oral absorption potential [1].

Drug Discovery ADME Medicinal Chemistry

Predicted Aqueous Solubility

The compound is predicted to have a water solubility of 2119 mg/L at 25 °C (WSKOW v1.41) . This moderate solubility, combined with its low LogP, distinguishes it from more hydrophobic oxadiazoles that often suffer from poor aqueous solubility. For comparison, many drug‑like 1,3,4‑oxadiazoles with LogP >3 exhibit solubilities <50 µg/mL [1].

ADME Formulation Science Medicinal Chemistry

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine: Scientific and Industrial Use Cases


Lead Optimization with Balanced Lipophilicity

Due to its moderate LogP (XLogP3‑AA = 1.9) and zero Rule of Five violations, this compound serves as an ideal core scaffold for hit‑to‑lead campaigns targeting orally bioavailable therapeutics [1]. The meta‑CF₃ group provides a balance of metabolic stability and polarity that is often preferred over para‑CF₃ analogs, which can be excessively lipophilic and prone to non‑specific binding [2].

Agrochemical Fungicide/Herbicide Lead

The 1,3,4‑oxadiazole core is a recognized pharmacophore in agrochemicals [1]. The compound's moderate aqueous solubility (estimated 2119 mg/L) and low volatility (BP 330.8 °C) make it suitable for formulation as a foliar spray or soil drench. Its hydrogen‑bonding capacity also favors interaction with plant‑pathogen enzyme targets .

Probing Hydrogen-Bonding Interactions

With precisely two hydrogen bond donors and four acceptors, the compound is a valuable probe for studying bidentate binding modes in protein‑ligand interactions [1]. Its relatively small size (MW 229.16) and favorable solubility allow for straightforward biophysical characterization (e.g., ITC, SPR) without the solubility artifacts that plague more hydrophobic analogs .

Building Block for Parallel Synthesis

The 2‑amino group is a versatile handle for further derivatization (e.g., acylation, sulfonylation, or diazotization). The meta‑CF₃ phenyl group provides a distinct electronic signature that can be leveraged in late‑stage diversification. Its higher boiling point relative to the para isomer may also confer an advantage in high‑temperature coupling reactions [1][2].

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